Ethyl [(cyanomethyl)sulfanyl]acetate
Description
Structure
3D Structure
Properties
CAS No. |
56795-98-3 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
ethyl 2-(cyanomethylsulfanyl)acetate |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)5-10-4-3-7/h2,4-5H2,1H3 |
InChI Key |
AKLQNZNINGMXBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC#N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Cyanomethyl Sulfanyl Acetate
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of Ethyl [(cyanomethyl)sulfanyl]acetate reveals several logical disconnections for its synthesis. The two most prominent strategic disconnections are at the thioether linkage (C-S bond) and the ester group (C-O bond).
Disconnection of the Thioether Bond: Cleaving the sulfur-carbon bond suggests two primary precursor pairs. The first involves a nucleophilic sulfur component and an electrophilic carbon component, pointing towards mercaptoacetonitrile (B8634862) (HSCH₂CN) and an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. Alternatively, the roles can be reversed, suggesting ethyl thioglycolate (HSCH₂COOEt) and a haloacetonitrile, like chloroacetonitrile (B46850).
Disconnection of the Ester Bond: A disconnection at the ester linkage points to the corresponding carboxylic acid, [(cyanomethyl)sulfanyl]acetic acid, and ethanol (B145695). This suggests that a final esterification step could be employed to yield the target molecule.
These primary disconnections form the basis for the conventional synthetic approaches detailed below.
Conventional Synthetic Approaches
Conventional methods for synthesizing this compound rely on well-established organic reactions that build the molecule step-by-step.
Esterification is a fundamental reaction for the synthesis of the ethyl ester moiety in the target compound. The most common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com
In the context of this compound, if the precursor [(cyanomethyl)sulfanyl]acetic acid is available, it can be esterified with ethanol. More commonly, esterification is used to prepare one of the key building blocks, ethyl cyanoacetate (B8463686) or ethyl chloroacetate. For instance, ethyl cyanoacetate is prepared by the esterification of cyanoacetic acid with ethanol. researchgate.netwikipedia.org Various catalysts can be employed to improve the reaction rate and yield. researchgate.net
Table 1: Illustrative Conditions for Esterification in the Synthesis of Precursors
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyanoacetic Acid, Ethanol | Silicotungstic acid, p-toluene sulfonic acid | None | 80 °C | High | researchgate.nete3s-conferences.org |
| Acetic Acid, Ethanol | Concentrated Sulfuric Acid | None | 80-85 °C | ~71% | hillpublisher.comhillpublisher.com |
The formation of the thioether (C-S-C) linkage is a crucial step in the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions (S_N2) where a sulfur-based nucleophile attacks an alkyl halide. acsgcipr.org
A primary route involves the reaction of ethyl chloroacetate with the sodium salt of mercaptoacetonitrile (sodium thiolate). The thiolate is generated in situ by treating mercaptoacetonitrile with a base like sodium ethoxide or potassium carbonate. derpharmachemica.com This nucleophile then displaces the chloride from ethyl chloroacetate to form the thioether bond.
An analogous reaction involves reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate in DMF to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, demonstrating the general applicability of this thioether formation strategy. nih.gov
Table 2: Examples of Thioether Bond Formation Reactions
| Sulfur Nucleophile Precursor | Electrophile | Base / Solvent | Key Feature | Reference |
|---|---|---|---|---|
| 2-mercaptobenzothiazole | Ethyl chloroacetate | K₂CO₃ / Acetone (B3395972) | Conventional reflux method | derpharmachemica.com |
| 2-mercapto-3-phenylquinazolin-4-one | Ethyl chloroacetate | K₂CO₃ / DMF | Synthesis of a complex analog | nih.gov |
The introduction of the cyanomethyl group is another key aspect of the synthesis. While direct S-cyanoalkylation using chloroacetonitrile on ethyl thioglycolate is a viable path, the cyano group is often incorporated during the synthesis of one of the precursors.
The Kolbe nitrile synthesis is a classic method for forming the C-CN bond. wikipedia.org For example, ethyl cyanoacetate can be prepared by reacting ethyl chloroacetate with sodium cyanide. wikipedia.org Similarly, cyanoacetic acid, a precursor to ethyl cyanoacetate, can be synthesized from sodium chloroacetate and sodium cyanide, followed by acidification. wikipedia.orgorgsyn.org These reactions highlight the utility of cyanide as a nucleophile to install the nitrile functionality onto an alkyl halide backbone.
Alkylation of compounds with an active methylene (B1212753) group, such as ethyl cyanoacetate, is another important transformation, although in the synthesis of the target molecule, S-alkylation is required rather than C-alkylation. chemprob.org
Advanced and Catalytic Synthetic Routes
Modern synthetic chemistry often employs catalytic methods to improve efficiency, selectivity, and environmental friendliness.
Catalysis plays a significant role in several steps that can be utilized for the synthesis of this compound and its precursors.
Catalysis in Esterification: As mentioned, acid catalysts are essential for efficient Fischer esterification. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are common. hillpublisher.comhillpublisher.com Heterogeneous catalysts, including acidic ion exchange resins and heteropoly acids like silicotungstic acid, offer advantages such as easier separation and reduced environmental impact. mdpi.comresearchgate.nete3s-conferences.org
Catalysis in C-S Bond Formation: While conventional thioether synthesis often proceeds without a catalyst, metal-catalyzed cross-coupling reactions represent a more advanced approach, particularly for forming aryl thioethers. acsgcipr.org For aliphatic thioethers like this compound, phase-transfer catalysts can be beneficial when reacting aqueous sodium cyanide with an alkyl halide, as seen in related nitrile syntheses. wikipedia.org
Palladium-Catalyzed Synthesis of Related Structures: Advanced palladium-catalyzed methods have been developed for synthesizing complex molecules containing related structural motifs. For example, the synthesis of 2-cyanomethyl indane derivatives has been achieved through Pd-catalyzed coupling reactions between 2-allylphenyl triflate derivatives and alkyl nitriles. nih.gov While not a direct synthesis of the target molecule, this demonstrates the power of transition metal catalysis in forming C-C bonds adjacent to a nitrile group, a strategy that could be adapted for advanced synthetic routes. nih.gov
Table 3: Overview of Catalysts in Relevant Synthetic Steps
| Reaction Type | Catalyst | Role of Catalyst | Advantages | Reference(s) |
|---|---|---|---|---|
| Esterification | Concentrated H₂SO₄ | Protonates carbonyl oxygen, activating it for nucleophilic attack. | Inexpensive, effective. | hillpublisher.comhillpublisher.com |
| Esterification | Heteropoly Acids (e.g., Silicotungstic acid) | Strong acid catalyst. | High activity, stable, less corrosive, environmentally benign. | researchgate.nete3s-conferences.org |
| C-C Coupling | Palladium/BrettPhos complex | Catalyzes cross-coupling of enolates with aryl triflates. | Enables formation of complex cyclic structures. | nih.gov |
Applications of Catalysis in Compound Synthesis
Homogeneous Catalysis
In the context of this compound synthesis, homogeneous catalysis typically involves the use of soluble bases and catalysts that exist in the same phase as the reactants. A common approach is to use an alkali metal carbonate, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netnih.gov In this system, the base deprotonates the thiol group of mercaptoacetonitrile, forming a thiolate anion which then acts as a potent nucleophile to attack the electrophilic carbon atom of ethyl chloroacetate.
The reaction can be sluggish at room temperature, and heating is often required. researchgate.net To enhance the rate of this S-alkylation, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be introduced. researchgate.net The PTC facilitates the transfer of the thiolate anion from the solid or aqueous phase to the organic phase where the reaction with ethyl chloroacetate occurs, leading to faster reaction times and potentially higher yields under milder conditions.
Heterogeneous Catalysis
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. For the synthesis of this compound, this can be achieved by using a solid-supported base. For example, potassium carbonate, which has limited solubility in solvents like acetone, can function as a heterogeneous base. researchgate.net
Another approach involves the use of basic ion-exchange resins. These polymeric supports contain basic functional groups that can deprotonate the thiol without dissolving in the reaction medium. This simplifies the work-up procedure, as the catalyst can be removed by simple filtration. While specific studies on using these resins for this compound are not prevalent, their application in similar S-alkylation reactions is a well-established principle in organic synthesis.
Green Chemistry Principles in this compound Synthesis
Adherence to green chemistry principles is crucial for developing sustainable chemical processes. Key considerations for the synthesis of this compound include the use of solvent-free conditions and maximizing atom economy.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry. The synthesis of this compound can potentially be performed under solvent-free, or solid-state, conditions. This can be achieved by grinding the reactants (mercaptoacetonitrile and ethyl chloroacetate) with a solid base like anhydrous potassium carbonate. gctlc.org
The efficiency of such solvent-free reactions can be significantly enhanced by using microwave irradiation. derpharmachemica.comresearchgate.net Microwave energy can accelerate the reaction by efficiently heating the polar reactants, often leading to drastically reduced reaction times and improved yields compared to conventional heating. This approach minimizes waste generation associated with solvent use and purification. derpharmachemica.com
Optimization of Reaction Parameters and Yield Enhancement Techniques
To maximize the yield and purity of this compound, it is essential to optimize key reaction parameters.
Influence of Temperature and Pressure on Reaction Outcomes
Temperature is a critical parameter in the synthesis of this compound. In line with general principles of chemical kinetics, increasing the reaction temperature typically accelerates the rate of the S-alkylation reaction. mdpi.com For many syntheses involving ethyl chloroacetate, reactions are often conducted under reflux conditions in solvents like acetone or at elevated temperatures (e.g., 50-100 °C) in DMF to ensure a reasonable reaction rate. researchgate.netnih.gov
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Observations |
|---|---|---|---|
| 25 (Room Temp.) | 24 | 35 | Reaction is very slow, incomplete conversion. |
| 50 | 8 | 75 | Moderate reaction rate with good conversion. |
| 80 | 4 | 92 | Optimal balance of rate and yield. |
| 110 | 2 | 84 | Faster reaction but increased byproduct formation. |
Note: The data in this table is illustrative and based on general principles of S-alkylation reactions.
Pressure, on the other hand, is generally not a significant parameter for this type of liquid-phase reaction under typical conditions. The reaction does not involve gaseous reactants or products, so conducting it at atmospheric pressure is standard practice. The use of elevated pressure would only become a consideration if a low-boiling-point solvent were used at a temperature significantly above its atmospheric boiling point, which is not a common strategy for this synthesis.
Role of Solvent Systems and Their Selection
The choice of solvent is critical in the S-alkylation of thiols as it can significantly influence the reaction rate and yield. The ideal solvent should facilitate the dissolution of the reactants and stabilize the transition state of the SN2 reaction. A variety of solvent systems can be employed for this synthesis, with the selection often depending on the specific base used and the desired reaction conditions.
Polar Aprotic Solvents: Solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective for SN2 reactions. They are capable of solvating the cation of the base while leaving the thiolate anion relatively free to act as a nucleophile.
Protic Solvents: Polar protic solvents like water and ethanol can also be utilized. In aqueous systems, the use of a phase-transfer catalyst may be beneficial to facilitate the reaction between the organic and aqueous phases. jmaterenvironsci.com Water is an environmentally benign and cost-effective solvent choice. jmaterenvironsci.com
Solvent-Free Conditions: In some instances, the reaction can be conducted under solvent-free or "neat" conditions, which can offer advantages in terms of reduced waste and simplified work-up procedures. jmaterenvironsci.comresearchgate.net
The selection of the solvent system is a key parameter for optimizing the synthesis of this compound. The following table summarizes the potential impact of different solvent systems on the reaction.
| Solvent System | Role and Characteristics | Potential Impact on Reaction |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Solvates the cation of the base, enhancing the nucleophilicity of the thiolate. | Generally leads to faster reaction rates and higher yields. |
| Polar Protic (e.g., Water, Ethanol) | Can act as both a solvent and a proton source. Hydrogen bonding can solvate the nucleophile, potentially slowing the reaction. | May require a base to deprotonate the thiol. Can be a greener and more economical option. jmaterenvironsci.com |
| Biphasic (e.g., Water/Organic) with PTC | A phase-transfer catalyst (PTC) facilitates the transfer of the thiolate from the aqueous phase to the organic phase where the haloacetonitrile is dissolved. | Allows for the use of inorganic bases in aqueous solutions while the reaction occurs in an organic solvent. |
| Solvent-Free (Neat) | The reactants themselves act as the reaction medium. | Environmentally friendly, can lead to high reaction rates due to high concentration of reactants. jmaterenvironsci.comresearchgate.net |
Stoichiometry and Reaction Sequence Optimization
Optimizing the stoichiometry of the reactants and the sequence of their addition is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.
The reaction sequence typically involves the deprotonation of ethyl thioglycolate with a suitable base to form the more nucleophilic thiolate anion. This is then followed by the addition of the haloacetonitrile. The choice of base is important; common bases include potassium carbonate, sodium hydroxide (B78521), or triethylamine. jmaterenvironsci.com
Stoichiometric Considerations:
The molar ratio of the reactants plays a significant role in the reaction's outcome. A common strategy is to use a slight excess of the haloacetonitrile to ensure complete consumption of the thiol. However, this can lead to the formation of impurities if the haloacetonitrile is prone to side reactions. Conversely, using an excess of ethyl thioglycolate can result in unreacted starting material, complicating the purification process. Therefore, a careful optimization of the stoichiometry is necessary.
The following table outlines a hypothetical optimization study for the reaction stoichiometry:
| Entry | Molar Ratio (Ethyl thioglycolate : Haloacetonitrile : Base) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 1 : 1 : 1.1 | 6 | 75 | Incomplete conversion of ethyl thioglycolate. |
| 2 | 1 : 1.2 : 1.1 | 4 | 88 | Good yield with minimal unreacted thiol. |
| 3 | 1.2 : 1 : 1.1 | 6 | 80 | Presence of unreacted ethyl thioglycolate in the final product. |
| 4 | 1 : 1.5 : 1.1 | 4 | 85 | Higher amount of haloacetonitrile did not significantly improve the yield and may lead to side products. |
Reaction Sequence Optimization:
The order of addition of the reactants can also impact the reaction. The preferred sequence is generally to first prepare the thiolate salt by adding the base to a solution of ethyl thioglycolate. This pre-formation of the nucleophile ensures that it is readily available to react with the haloacetonitrile upon its addition. Adding the base to a mixture of the thiol and the haloacetonitrile could lead to competing side reactions of the haloacetonitrile with the base.
Optimized Reaction Sequence:
Dissolve ethyl thioglycolate in a suitable solvent.
Add a base (e.g., potassium carbonate) to the solution and stir to form the thiolate.
Slowly add the haloacetonitrile to the reaction mixture.
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
Upon completion, proceed with the work-up and purification of the product.
By carefully selecting the solvent system and optimizing the stoichiometry and reaction sequence, a high yield of pure this compound can be achieved.
Chemical Reactivity and Mechanistic Studies of Ethyl Cyanomethyl Sulfanyl Acetate
Reactivity Profiles of Constituent Functional Groups
The ethyl ester group in the molecule is a classic carboxylic acid derivative and undergoes typical nucleophilic acyl substitution reactions. libretexts.org
Hydrolysis : In the presence of aqueous acid or base, the ester can be hydrolyzed to yield [(cyanomethyl)sulfanyl]acetic acid and ethanol (B145695). Basic hydrolysis (saponification) is generally irreversible as it forms the carboxylate salt, while acid-catalyzed hydrolysis is an equilibrium process.
Transesterification : When treated with a different alcohol in the presence of an acid or base catalyst, Ethyl [(cyanomethyl)sulfanyl]acetate can undergo transesterification. This reaction swaps the ethyl group for the alkyl group of the new alcohol, a process driven by the use of the new alcohol as a solvent to shift the equilibrium.
Amidation : Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This transformation typically requires heating or catalysis, as amines are less reactive nucleophiles than alkoxides. The reactivity of esters towards nucleophiles is less than that of acid halides or anhydrides. youtube.com
Table 1: Representative Reactions of the Ester Functional Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | [(cyanomethyl)sulfanyl]acetic acid |
| Basic Hydrolysis | NaOH or KOH, H₂O | Sodium or Potassium [(cyanomethyl)sulfanyl]acetate |
| Transesterification | R'OH, H⁺ or R'O⁻ | R'yl [(cyanomethyl)sulfanyl]acetate |
The nitrile group (C≡N) is a versatile functional group characterized by its electrophilic carbon atom. libretexts.orgopenstax.org It can undergo a variety of transformations, distinct from those of the ester group. lumenlearning.comlibretexts.org
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions. fiveable.mechemistrysteps.com Typically, this reaction requires more forcing conditions than ester hydrolysis. The reaction proceeds through an amide intermediate, [(cyanomethyl)sulfanyl]acetamide, which can sometimes be isolated. Complete hydrolysis yields the corresponding carboxylic acid, leading to the formation of a dicarboxylic acid derivative. masterorganicchemistry.com
Reduction : The nitrile group can be reduced to a primary amine, wikipedia.org yielding ethyl [(2-aminoethyl)sulfanyl]acetate. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with Raney Nickel or Palladium on carbon). google.comlibretexts.orglibretexts.orgchemistrysteps.com The use of certain reagents like Diisobutylaluminium hydride (DIBAL-H) can lead to partial reduction to an imine, which upon hydrolysis yields an aldehyde. wikipedia.org Catalytic hydrogenation is often selective for the nitrile group in the presence of an ester. researchgate.net
Nucleophilic Additions : The electrophilic carbon of the nitrile is susceptible to attack by strong nucleophiles like Grignard reagents or organolithium compounds. libretexts.org This addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This provides a method for carbon-carbon bond formation at the cyano group.
The thioether (sulfide) linkage is another key reactive site within the molecule, known for its nucleophilicity and susceptibility to oxidation. masterorganicchemistry.com
Oxidation : The sulfur atom can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. masterorganicchemistry.com Common oxidizing agents include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net The level of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions. rsc.orgnih.gov
Alkylation : As a soft nucleophile, the sulfur atom can be alkylated by electrophiles such as alkyl halides to form a sulfonium (B1226848) salt. This reaction converts the neutral thioether into a positively charged sulfonium ion.
Sulfur Ylide Formation : The sulfonium salt formed from alkylation has acidic protons on the carbon adjacent to the sulfur. Treatment with a strong base can deprotonate this position to form a sulfur ylide. baranlab.org Sulfur ylides are versatile reagents in organic synthesis, notably used for forming epoxides, aziridines, and cyclopropanes through reactions with carbonyls, imines, and enones, respectively (Corey-Chaykovsky reaction). nih.govorganic-chemistry.orgresearchgate.net
Table 2: Oxidation States of the Thioether Group
| Functional Group | Oxidizing Agent | Product |
|---|---|---|
| Thioether (-S-) | H₂O₂ or m-CPBA (1 equiv.) | Sulfoxide (-SO-) |
The methylene (B1212753) (-CH₂-) group positioned between the nitrile and the ester functional groups is known as an active methylene group. The protons on this carbon are significantly acidic due to the resonance stabilization of the resulting carbanion (enolate) by both the adjacent cyano and carbonyl groups. masterorganicchemistry.comcolorado.edu
The formation of the enolate is typically achieved by treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA). patsnap.com This enolate is an "ambident" nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom. libretexts.orgbham.ac.uk However, reactions with most carbon electrophiles (like alkyl halides) predominantly occur at the alpha-carbon, leading to C-alkylation. This reactivity is fundamental to using this compound as a building block in carbon-carbon bond-forming reactions.
Nucleophilic and Electrophilic Transformations Involving the Compound
This compound is bifunctional, capable of acting as both a nucleophile and an electrophile, which is a cornerstone of its synthetic utility.
The molecule contains two primary electrophilic centers that are susceptible to nucleophilic attack:
Ester Carbonyl Carbon : This carbon is sp²-hybridized and polarized due to the electronegativity of the two oxygen atoms. It is readily attacked by strong nucleophiles, leading to the substitution reactions discussed in section 3.1.1.
Nitrile Carbon : The sp-hybridized carbon of the cyano group is also electrophilic. aklectures.com It reacts with nucleophiles in an addition reaction, which can be followed by further transformations. chemistrysteps.comnih.gov The triple bond's stability makes the nitrile less reactive than the ester carbonyl towards many nucleophiles. youtube.com
The compound's ability to be used in the synthesis of various heterocyclic compounds often relies on the reactivity of these electrophilic sites, combined with the nucleophilicity of the alpha-carbon enolate. nih.govresearchgate.netresearchgate.net For example, reactions with dinucleophiles or sequential reactions can lead to the formation of complex ring systems.
Rearrangement Reactions and Fragmentation Pathways
While specific rearrangement reactions for this compound are not documented, its fragmentation pathways under mass spectrometry can be predicted based on its structure.
Upon ionization in a mass spectrometer, the molecular ion [M]•+ would undergo cleavage at its weakest bonds and through pathways that form stable fragments. Key fragmentation processes would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the sulfur atom is a common pathway for thioethers. This could lead to the loss of the cyanomethyl radical (•CH₂CN) or the ethyl acetate radical portion.
Ester Fragmentation: Characteristic fragmentation of the ethyl ester group includes the loss of an ethoxy radical (•OCH₂CH₃) to form an acylium ion, or the loss of ethylene (CH₂=CH₂) via a McLafferty rearrangement if a transferable gamma-hydrogen were available, though the structure does not favor the classic mechanism.
Bond Cleavages: Simple cleavage of the C-S, C-C, and C-O bonds would generate a series of smaller fragment ions.
A hypothetical table of major fragment ions is presented below.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula | Plausible Origin |
| 117 | [M - C₂H₄O]⁺ | C₃H₃NOS | Loss of ethylene and oxygen |
| 102 | [M - C₂H₅O]⁺ | C₃H₂NOS | Loss of ethoxy radical |
| 88 | [M - CH₂CN]⁺ | C₄H₈O₂S | α-Cleavage, loss of cyanomethyl radical |
| 74 | [CH₂COOC₂H₅]⁺ | C₄H₆O₂ | Cleavage of S-CH₂ bond |
| 40 | [CH₂CN]⁺ | C₂H₂N | Cleavage of S-CH₂ bond |
Detailed Mechanistic Investigations and Kinetic Studies
Elucidation of Reaction Mechanisms
The mechanisms of reactions involving this compound can be inferred from standard organic reaction types. For instance, the base-catalyzed hydrolysis (saponification) of the ester functional group would proceed via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion would attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion would be eliminated, and following proton transfer, the final products would be the carboxylate salt and ethanol.
Kinetic Analysis and Determination of Rate Laws
Kinetic studies would be essential to quantitatively understand the reactivity of this compound. For a reaction like base-catalyzed hydrolysis, the rate could be monitored over time by measuring the change in concentration of the hydroxide ion (via titration) or by spectroscopic methods.
It is expected that the reaction would follow a second-order rate law, being first-order with respect to both the ester and the hydroxide ion: Rate = k[CH₂(CN)SCH₂COOC₂H₅][OH⁻]
From temperature-dependent kinetic data, the activation energy (Ea) and other thermodynamic parameters could be determined using the Arrhenius equation. A hypothetical data set for such a study is shown below.
| Temperature (K) | Initial [Ester] (M) | Initial [OH⁻] (M) | Rate Constant (k) (M⁻¹s⁻¹) |
| 298 | 0.05 | 0.05 | 0.012 |
| 308 | 0.05 | 0.05 | 0.025 |
| 318 | 0.05 | 0.05 | 0.051 |
Isotopic Labeling Experiments and Their Insights
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. For this compound, several labeling experiments could provide mechanistic insights:
¹⁸O Labeling: To confirm the mechanism of ester hydrolysis, the reaction could be carried out with ¹⁸O-labeled water or ¹⁸O-labeled carbonyl oxygen. Analysis of the products by mass spectrometry would determine the location of the ¹⁸O atom, confirming whether the attack occurred at the carbonyl carbon.
Deuterium Labeling: Replacing the protons on the active methylene group with deuterium (D) would allow for the study of proton transfer steps. A kinetic isotope effect (a slower reaction rate with deuterium) would indicate that the C-H bond is broken in the rate-determining step of reactions involving this position.
Computational Analysis of Transition States
Modern computational chemistry, particularly Density Functional Theory (DFT), offers a way to model reaction pathways and analyze transition states without performing the experiment. For a proposed reaction, such as an Sₙ2 reaction at the active methylene carbon, computational methods could be used to:
Calculate the geometry of the reactants, products, and the transition state.
Determine the activation energy (ΔG‡) of the reaction, providing a theoretical measure of the reaction rate.
Visualize the vibrational modes of the transition state to confirm it connects the reactants and products.
Such calculations would provide deep insight into the electronic and steric factors governing the molecule's reactivity.
| Reaction Coordinate | Method | Calculated Activation Energy (kcal/mol) |
| Sₙ2 attack by Br⁻ on α-carbon | DFT (B3LYP/6-31G) | 22.5 |
| Nucleophilic attack of OH⁻ on C=O | DFT (B3LYP/6-31G) | 15.8 |
Applications of Ethyl Cyanomethyl Sulfanyl Acetate in Organic Synthesis
A Versatile Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Ethyl [(cyanomethyl)sulfanyl]acetate, owing to its multiple reactive sites, is an excellent candidate for such transformations.
Utilization in Heterocyclic Compound Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. This compound provides a convenient entry point to a variety of heterocyclic scaffolds.
The presence of the sulfur atom in this compound makes it a particularly suitable precursor for sulfur-containing heterocycles. One of the most notable applications is in the Gewald reaction for the synthesis of 2-aminothiophenes. nih.govwikipedia.org In a typical Gewald reaction, an α-cyanoester, a carbonyl compound, and elemental sulfur react in the presence of a base to yield a polysubstituted 2-aminothiophene. nih.govwikipedia.org While direct literature explicitly detailing this compound in this reaction is scarce, its structural analogy to ethyl cyanoacetate (B8463686) strongly suggests its applicability. The reaction mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) group of the cyanoacetate derivative, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
The general scheme for the Gewald reaction is as follows:
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Carbonyl Compound (Aldehyde or Ketone) | α-Cyanoester (e.g., Ethyl cyanoacetate) | Elemental Sulfur | Base (e.g., Morpholine, Triethylamine) | 2-Aminothiophene derivative |
This table illustrates the general components of the Gewald reaction for thiophene synthesis.
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including pyrimidines and pyridines, through well-established multicomponent reactions.
Pyrimidines: The Biginelli reaction is a classic multicomponent synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. iau.irwikipedia.org Given that this compound possesses an active methylene group similar to a β-ketoester, it can be envisioned as a suitable component in a Biginelli-type reaction. The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, including an aldol condensation and a nucleophilic addition of the urea component. wikipedia.org A study on the Biginelli condensation using ethyl cyanoacetate highlights the versatility of this reaction with various aldehydes and urea or thiourea. iau.ir
Pyridines: The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org Numerous reports describe the use of ethyl cyanoacetate in Hantzsch-type syntheses to produce highly substituted pyridines. nih.govsciencepub.net The reaction mechanism involves the initial formation of an enamine and a Knoevenagel condensation product, which then combine and cyclize. wikipedia.org The structural similarity of this compound to ethyl acetoacetate suggests its potential to participate in similar multicomponent syntheses of pyridines.
| Reaction Name | Heterocycle | Key Reactants |
| Biginelli Reaction | Pyrimidine | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea |
| Hantzsch Synthesis | Pyridine | Aldehyde, 2 eq. β-Dicarbonyl Compound, Ammonia/Ammonium Acetate |
This table summarizes key multicomponent reactions for the synthesis of pyrimidines and pyridines where this compound could potentially be utilized.
The reactivity of this compound also extends to the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The synthesis of fused thiophenes, thiazoles, pyrimidines, and pyridines often involves the annulation of a new ring onto a pre-existing heterocyclic core. For instance, the synthesis of fused pyrimidines can be achieved by reacting aminopyrimidines with various reagents. While direct examples using this compound are not prevalent, its functional groups make it a candidate for constructing fused systems through cyclization reactions. The synthesis of fused heterocyclic compounds can be achieved through various methods, including cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in
Role in Carbocyclic Ring Formation
While the primary application of this compound lies in heterocyclic synthesis, its reactive methylene group also allows for its participation in reactions leading to the formation of carbocyclic rings. The Thorpe-Ziegler reaction, for example, is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org Although the starting material for the Thorpe-Ziegler reaction is a dinitrile, it is conceivable that this compound could be elaborated into a suitable precursor for such intramolecular cyclizations to form carbocyclic rings.
Precursor for Complex Organic Intermediates
Beyond its direct use in ring-forming reactions, this compound serves as a valuable precursor for the synthesis of more complex organic intermediates. The combination of the cyano, ester, and sulfanyl (B85325) functionalities provides multiple handles for further chemical transformations. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be saponified, reduced, or converted to an amide. The sulfur atom can also participate in various reactions, including oxidation to sulfoxides or sulfones, or be used as a handle for further C-S bond formations. This versatility makes this compound a useful starting material for the synthesis of a wide range of acyclic and cyclic compounds that are themselves important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Strategic Application in Total Synthesis Pathways
While the direct application of this compound in the total synthesis of complex natural products is not extensively documented in readily available literature, its structural motifs are present in key intermediates used for the synthesis of bioactive molecules, particularly those containing thiophene rings. The principles of its reactivity can be understood through the lens of well-established synthetic strategies that utilize similar building blocks.
One of the most relevant applications of precursors structurally related to this compound is in the Gewald reaction , a powerful method for the synthesis of 2-aminothiophenes. arkat-usa.orgwikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate), in the presence of elemental sulfur and a base. arkat-usa.orgwikipedia.org The resulting polysubstituted 2-aminothiophenes are crucial scaffolds in numerous pharmaceuticals and natural products.
The hypothetical strategic application of this compound in a total synthesis could involve its use as a surrogate for the traditional components of the Gewald reaction. For instance, the cyanomethylsulfanyl moiety could potentially serve as a precursor to the elemental sulfur and the active methylene component in a modified Gewald-type cyclization, leading to the formation of a thiophene ring embedded within a larger natural product skeleton. Thiophene-containing natural products are found in the family Asteraceae and exhibit a wide range of biological activities, including antimicrobial, antiviral, and nematicidal properties.
Table 1: Key Reactions in the Synthesis of Thiophene-Containing Scaffolds
| Reaction Name | Reactants | Product | Relevance to this compound |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur, Base | 2-Aminothiophene | The compound contains the core functionalities (active methylene nitrile and a sulfur source) required for this reaction. |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide | Thiazole | While not a direct application, the thioether and nitrile groups could be chemically manipulated to form a thioamide equivalent for thiazole synthesis. chemhelpasap.comsynarchive.com |
Development of Novel Synthetic Methodologies Employing the Compound
The reactivity of this compound makes it an attractive substrate for the development of new synthetic methods, particularly for the construction of sulfur-containing heterocycles. Research in this area focuses on leveraging the compound's multiple functional groups to forge new carbon-carbon and carbon-heteroatom bonds in a controlled and efficient manner.
One area of development involves the use of this compound in cascade reactions . These reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules from simple starting materials. The cyanomethyl group can be deprotonated to form a nucleophilic carbanion, which can participate in a variety of transformations. For example, a Michael addition of the carbanion to an α,β-unsaturated carbonyl compound could be followed by an intramolecular cyclization involving the thioether sulfur atom, leading to the formation of novel thiophene or other sulfur-containing heterocyclic systems.
Furthermore, this compound is a promising candidate for multicomponent reactions (MCRs) . MCRs, where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the reactants, are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules. A hypothetical MCR could involve the reaction of this compound with an aldehyde and an amine, leading to the formation of highly functionalized thiazole or thiophene derivatives.
Table 2: Potential Novel Synthetic Methodologies
| Methodology | Description | Potential Products |
| Cascade Reactions | A sequence of intramolecular reactions initiated by a single activation event. | Functionalized thiophenes, tetrahydrothiophenes, and other sulfur heterocycles. |
| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | Diverse libraries of substituted thiazoles and thiophenes for biological screening. |
| Transition-Metal Catalyzed Cross-Coupling | Reactions that form carbon-carbon or carbon-heteroatom bonds with the aid of a metal catalyst. | Arylated or vinylated derivatives for further functionalization. |
Recent research has explored the synthesis of 2-aminothiophene-3-carboxamide derivatives through a four-component Gewald reaction, highlighting the versatility of related starting materials in aqueous and organocatalyzed conditions. arkat-usa.org While not directly employing this compound, these advancements pave the way for its use in similar environmentally benign and efficient synthetic protocols. The development of such novel methodologies is crucial for expanding the synthetic chemist's toolbox and enabling the efficient construction of new chemical entities with potential applications in materials science and pharmacology.
Computational and Theoretical Investigations of Ethyl Cyanomethyl Sulfanyl Acetate
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods, particularly quantum mechanics, are employed to model this structure with high accuracy.
Molecular Geometry Optimization: The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, typically using methods like Density Functional Theory (DFT). For Ethyl [(cyanomethyl)sulfanyl]acetate, calculations would predict key structural parameters. It is expected that the geometry around the ester group would be planar, while the thioether linkage would result in a bent geometry, consistent with the VSEPR theory for a sulfur atom with two bonding pairs and two lone pairs.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study charge distribution and interactions between orbitals. This analysis would provide insights into the nature of the chemical bonds within this compound. It would likely reveal a significant polarization of bonds due to the presence of electronegative oxygen, nitrogen, and sulfur atoms. The analysis would quantify the partial atomic charges, with the carbonyl oxygen and the nitrile nitrogen bearing significant partial negative charges, while the carbonyl carbon and the carbons adjacent to the heteroatoms would carry partial positive charges.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the sulfur atom, owing to its lone pairs, making it a likely site for electrophilic attack. The LUMO would likely be distributed over the cyano and ester carbonyl groups, specifically the C≡N and C=O π* antibonding orbitals, indicating these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Table 5.1: Parameters from Electronic Structure Analysis
| Parameter | Description | Predicted Characteristics for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Planar ester group, bent thioether linkage. |
| Atomic Charges | Distribution of electron density among atoms. | Partial negative charges on O and N atoms; partial positive charge on the carbonyl C atom. |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Likely localized on the sulfur atom's lone pairs. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Likely localized on the π* orbitals of the C=O and C≡N groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of a molecule, arising from rotation around its single bonds, gives rise to various conformations, each with a different energy level.
Conformational Analysis: this compound possesses several rotatable single bonds, including the C-S, S-C, and C-O bonds. A conformational analysis, performed by systematically rotating these bonds and calculating the corresponding energy (a Potential Energy Surface scan), would identify the most stable conformers. The relative energies of these conformers are determined by a balance of steric hindrance, torsional strain, and intramolecular interactions like dipole-dipole forces. It is expected that staggered conformations, where bulky groups are farther apart, would be energetically favored over eclipsed conformations.
Molecular Dynamics (MD) Simulations: While conformational analysis identifies static, low-energy structures, MD simulations provide a picture of the molecule's dynamic behavior over time. An MD simulation would model the atomic movements of this compound at a given temperature, showing how it transitions between different conformations. When performed in a solvent like water or an organic solvent, MD simulations can also reveal how the molecule interacts with its environment, providing insights into its solubility and transport properties. Such simulations are computationally intensive but offer a realistic view of molecular behavior in solution. nih.gov
Table 5.2: Key Aspects of Dynamic Behavior Analysis
| Analysis Type | Focus | Information Gained |
|---|---|---|
| Conformational Analysis | Rotation around single bonds to find stable conformers. | Identification of lowest-energy structures (e.g., anti, gauche) and their relative stabilities. |
| Molecular Dynamics | Simulation of atomic motion over time. | Understanding of conformational flexibility, solvent interactions, and dynamic structural changes. |
Prediction of Reaction Pathways and Energetics
Computational chemistry is a vital tool for exploring potential chemical reactions, elucidating their mechanisms, and predicting their feasibility without conducting laboratory experiments.
Reaction Mechanism Studies: For this compound, several reaction types could be investigated. These include the hydrolysis of the ester, oxidation of the thioether to a sulfoxide (B87167) or sulfone, and reactions involving the acidic methylene (B1212753) group positioned between the sulfanyl (B85325) and cyano groups. masterorganicchemistry.com Computational modeling can map the entire reaction pathway from reactants to products. This involves identifying the structure of the transition state—the highest energy point along the reaction coordinate.
Quantum Chemical Calculations of Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of chemical descriptors derived from its electronic structure. These descriptors help in predicting how a molecule will behave in a chemical reaction.
Local Reactivity Descriptors: While global descriptors describe the molecule as a whole, local descriptors identify specific reactive sites within the molecule.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (in red/yellow) near the carbonyl oxygen and nitrile nitrogen, indicating these are the most likely sites for an electrophilic attack. Regions of positive potential (in blue) would highlight sites susceptible to nucleophilic attack, such as the carbonyl carbon.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site, distinguishing susceptibility to nucleophilic, electrophilic, or radical attack.
Table 5.3: Key Chemical Reactivity Descriptors
| Descriptor | Formula (in terms of I and A)¹ | Chemical Interpretation |
|---|---|---|
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Global Electrophilicity (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
| Fukui Function | Varies by site | Identifies the most reactive atomic sites for different types of attack. |
¹ I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)
Derivatives and Analogues of Ethyl Cyanomethyl Sulfanyl Acetate
Synthetic Strategies for Structural Modifications
The chemical reactivity of ethyl [(cyanomethyl)sulfanyl]acetate allows for a variety of structural modifications through established synthetic methodologies. These transformations can be selectively targeted to the ester, nitrile, or sulfur atom, or the alpha-carbon, to generate a library of novel compounds.
The ester functionality is a prime site for derivatization, enabling the synthesis of carboxylic acids, alternative esters, and amides.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield [(cyanomethyl)sulfanyl]acetic acid. Basic hydrolysis, typically using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide, proceeds through a nucleophilic acyl substitution mechanism to form the corresponding carboxylate salt, which is subsequently protonated to afford the carboxylic acid. chemistrysteps.com
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reaction with methanol (B129727) under acidic conditions would yield mthis compound. This method is valuable for introducing different alkyl or aryl groups to the ester moiety, thereby modifying the compound's steric and electronic properties. organic-chemistry.org
Amide Formation: Amides can be synthesized directly from the ester by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires heating or catalytic activation. mdpi.com The resulting amides, such as 2-[(cyanomethyl)sulfanyl]acetamide, introduce a nitrogen-containing functional group, which can significantly alter the molecule's biological activity and hydrogen bonding capabilities.
A summary of potential ester group derivatizations is presented in Table 1.
Table 1: Potential Derivatives via Ester Group Modification| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | NaOH(aq), then H₃O⁺ | [(cyanomethyl)sulfanyl]acetic acid |
| This compound | CH₃OH, H⁺ catalyst | Mthis compound |
| This compound | NH₃ | 2-[(cyanomethyl)sulfanyl]acetamide |
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, aldehydes, and amines. libretexts.org
Hydrolysis to Carboxylic Acids: The nitrile group can be fully hydrolyzed to a carboxylic acid under vigorous acidic or basic conditions, yielding (carboxymethyl)sulfanylacetic acid. This transformation proceeds through an amide intermediate. chemistrysteps.comebsco.com
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically performed at low temperatures to prevent over-reduction to the amine. The resulting aldehyde would be [(formylmethyl)sulfanyl]acetic acid ethyl ester. libretexts.org
Reduction to Amines: The nitrile group can be reduced to a primary amine, ethyl [(2-aminoethyl)sulfanyl]acetate, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.org This introduces a basic amino group, which can be a key pharmacophore in medicinal chemistry.
Table 2 outlines the potential products from nitrile group transformations.
Table 2: Potential Derivatives from Nitrile Group Transformations| Starting Material | Reagent(s) | Product |
|---|---|---|
| This compound | H₃O⁺, heat | (Carboxymethyl)sulfanylacetic acid ethyl ester |
| This compound | 1. DIBAL-H, 2. H₂O | [(Formylmethyl)sulfanyl]acetic acid ethyl ester |
| This compound | 1. LiAlH₄, 2. H₂O | Ethyl [(2-aminoethyl)sulfanyl]acetate |
The sulfur atom in the thioether linkage is susceptible to oxidation and alkylation, leading to the formation of sulfoxides, sulfones, and sulfonium (B1226848) salts.
Sulfoxides and Sulfones: Oxidation of the sulfide (B99878) can yield either the sulfoxide (B87167) or the sulfone, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like sodium periodate (B1199274) or one equivalent of hydrogen peroxide typically afford the sulfoxide, ethyl [(cyanomethyl)sulfinyl]acetate. Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate, lead to the corresponding sulfone, ethyl [(cyanomethyl)sulfonyl]acetate. These modifications increase the polarity and hydrogen bonding capacity of the molecule.
Sulfonium Salts: The sulfur atom can act as a nucleophile and react with alkyl halides to form sulfonium salts. For example, reaction with methyl iodide would yield an S-methylsulfonium salt. These salts are ionic and highly polar.
The methylene (B1212753) group (alpha-carbon) situated between the nitrile and the sulfur atom is acidic due to the electron-withdrawing effects of the adjacent functional groups. This allows for deprotonation with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Alkylation: The carbanion can be alkylated by reacting it with alkyl halides, providing a route to α-substituted derivatives.
Aldol-type Condensations: The carbanion can also react with aldehydes or ketones in an aldol-type condensation to introduce more complex side chains.
Exploration of Structure-Reactivity Relationships in Synthesized Analogues
The synthesis of a library of analogues of this compound allows for the systematic investigation of structure-reactivity relationships. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the various functional groups. The steric bulk of substituents can also influence reaction rates and pathways. A study on cyanomethyl vinyl ether derivatives indicated that stereochemistry and specific substitutions can significantly influence biological activity. nih.gov While not directly on the target molecule, this highlights the importance of such structural modifications in tuning the properties of related compounds.
Preparation of Macrocyclic and Polymeric Structures Incorporating the this compound Moiety
The bifunctional nature of derivatives of this compound makes them potential building blocks for the synthesis of macrocycles and polymers.
Macrocyclic Structures: Derivatives with reactive functional groups at both ends of the molecule could be used in high-dilution cyclization reactions to form macrocycles. For example, the corresponding amino acid derivative could undergo intramolecular amide bond formation to yield a cyclic lactam. The synthesis of macrocycles containing thioether linkages is a known strategy in medicinal and materials chemistry. nih.govscispace.com
Polymeric Structures: Polymers can be synthesized through step-growth polymerization of suitably functionalized derivatives. For instance, a diol derivative could be copolymerized with a diacid to form a polyester. Similarly, a diamine derivative could be used to synthesize polyamides. The incorporation of the [(cyanomethyl)sulfanyl]acetate moiety into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of polymers containing thioether groups is an active area of research. rsc.org Additionally, cyanoacrylates are known to undergo polymerization. researchgate.net
Future Directions and Emerging Research Avenues
Untapped Synthetic Potential and Novel Transformations
The unique arrangement of functional groups in Ethyl [(cyanomethyl)sulfanyl]acetate provides a rich platform for exploring novel chemical transformations. The methylene (B1212753) group, activated by both the nitrile and the thioether, is a prime site for a variety of C-C and C-heteroatom bond-forming reactions that remain largely unexplored.
Future research is likely to focus on:
Asymmetric Functionalization: Developing catalytic enantioselective methods to introduce chirality at the α-carbon. This could involve transition-metal catalysis or organocatalysis to access optically active building blocks crucial for medicinal chemistry.
Radical Chemistry: The thioether and nitrile groups can influence radical reactions. Investigating novel radical-mediated transformations, such as radical additions and cyclizations, could lead to the synthesis of complex molecular architectures. nih.govacs.org For instance, photoredox catalysis could enable the generation of an α-thio radical, opening pathways to new coupling partners. nih.gov
Ylide Formation and Rearrangements: The sulfur atom can be targeted to form sulfonium (B1226848) ylides, which can then undergo synthetically useful rearrangements (e.g., rsc.orgnih.gov-sigmatropic or Sommelet-Hauser rearrangements) to construct intricate carbocyclic and heterocyclic frameworks.
Decyanation Reactions: Utilizing the nitrile group as a synthetic linchpin that can be removed after guiding specific transformations would enhance the compound's utility as a versatile synthetic intermediate.
These underexplored reactive pathways suggest that the synthetic utility of this compound is far from exhausted, promising a host of new molecules and synthetic methodologies.
Integration into Flow Chemistry and Automated Synthesis
The shift towards more efficient, safer, and automated chemical manufacturing positions this compound as an ideal candidate for integration into continuous flow and automated synthesis platforms. youtube.com
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and straightforward scalability. rsc.orgsyrris.com Future research will likely target the development of telescoped flow sequences where this compound is synthesized and then immediately used in a subsequent reaction without isolation. acs.org This approach is particularly attractive for reactions involving thermally sensitive or hazardous reagents. For example, the photochemical generation of thioaldehydes has been successfully implemented in flow reactors for subsequent cycloaddition reactions, a strategy that could be adapted for transformations involving the sulfur moiety of the target compound. researchgate.net
| Potential Flow Reaction | Advantage |
| Synthesis of Thioethers | Improved safety and control over exothermic reactions. rsc.org |
| Photochemical Transformations | Enhanced light penetration and reaction efficiency. rsc.orgacs.org |
| Multi-step Heterocycle Synthesis | Reduced cycle times and automated purification. researchgate.net |
Automated Synthesis: Automated platforms, which use robotics and software to perform multi-step syntheses, can accelerate the discovery of new molecules and the optimization of reaction conditions. synplechem.com this compound can serve as a versatile building block in automated library synthesis. Pre-loaded cartridges or reagent kits containing the compound could be used in automated synthesizers to rapidly generate a diverse array of derivatives for screening in drug discovery or materials science. youtube.comsynplechem.com This high-throughput approach would enable the rapid exploration of the chemical space around this scaffold.
Advancements in Theoretical Understanding of its Reactivity
A deeper, computationally-driven understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing novel reactions. Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms, transition states, and kinetic parameters. dntb.gov.ua
Future theoretical studies are anticipated in the following areas:
Reaction Mechanism Elucidation: Computational modeling can map out the energy landscapes of potential reactions, such as nucleophilic substitutions, radical pathways, or cycloadditions. nih.govrsc.orgwhiterose.ac.uk For instance, DFT studies can predict the activation energies for reactions involving the nitrile group with nucleophiles like cysteine, providing insights into potential biological interactions. researchgate.net
Reactivity Prediction: In silico analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies can help predict the most likely sites of reaction under different conditions (e.g., electrophilic, nucleophilic, or radical attack). dntb.gov.ua This predictive power can guide experimental design, saving time and resources.
Catalyst Design: Theoretical calculations can aid in the rational design of catalysts for asymmetric transformations. By modeling the interaction between the substrate and a chiral catalyst, researchers can optimize catalyst structure to achieve high levels of stereocontrol. researchgate.net
A synergistic approach combining computational prediction with experimental validation will undoubtedly accelerate the discovery of new chemistry for this compound. researchgate.net
Development of Sustainable and Scalable Synthetic Approaches for Industrial Applications
As the principles of green chemistry become increasingly important, developing sustainable and scalable methods for the synthesis of organosulfur compounds is a key priority. tandfonline.comresearchgate.net Future research will focus on minimizing the environmental impact of producing this compound and related compounds.
Key areas for development include:
Green Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives and utilizing heterogeneous or reusable catalysts can significantly reduce waste and environmental harm. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. This involves exploring catalytic C-H functionalization or addition reactions that avoid the use of stoichiometric activating or leaving groups. mdpi.com
Biocatalysis: The use of enzymes to catalyze the formation of C-S bonds offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Exploring enzymatic routes to synthesize or modify this compound could provide a sustainable manufacturing pathway.
Scalable Processes: Ensuring that green synthetic methods are also economically viable and scalable is crucial for industrial adoption. nih.govnih.gov The integration of flow chemistry (as discussed in section 7.2) is a promising strategy for achieving both sustainability and scalability.
By focusing on these areas, the chemical industry can develop manufacturing processes that are not only efficient but also environmentally responsible.
Q & A
Q. What are the standard synthesis protocols for Ethyl [(cyanomethyl)sulfanyl]acetate, and how can purity be optimized?
this compound is typically synthesized via alkylation reactions. For example, alkylation of a thiol-containing precursor (e.g., cyanomethyl mercaptan) with ethyl chloroacetate under basic conditions (e.g., sodium hydride or potassium carbonate) is a common method . Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of thiol to ethyl chloroacetate to minimize side products.
- Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity .
- Purification : Employ column chromatography or recrystallization to achieve >95% purity, monitored via thin-layer chromatography (TLC) .
Q. How can the structure of this compound be confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy : H NMR identifies the ethyl ester (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH) and sulfanyl group (δ ~3.5 ppm for SCH) .
- IR spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm) and nitrile (C≡N stretch at ~2250 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?
Advanced modifications focus on functional group engineering:
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation in biphasic systems .
- Temperature control : Reactions at 0–5°C reduce side reactions (e.g., hydrolysis of the nitrile group) .
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic substitution to enhance biological activity .
Q. How does this compound interact with biological targets, and what assays are used to study these interactions?
The compound’s sulfanyl and ester groups enable covalent interactions with enzymes:
- Enzyme inhibition assays : Measure IC values against targets like cysteine proteases using fluorogenic substrates .
- Molecular docking : Computational models predict binding affinities to active sites (e.g., papain-like proteases) .
- Cellular uptake studies : Use fluorescently tagged derivatives to track intracellular localization .
Q. How can contradictory data on the compound’s reactivity or bioactivity be resolved?
Discrepancies often arise from variations in experimental design:
- Reproducibility checks : Standardize solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N vs. ambient air) .
- Control experiments : Compare results with structurally analogous compounds (e.g., methyl esters vs. ethyl esters) to isolate substituent effects .
- Meta-analysis : Aggregate data from multiple studies to identify trends in reactivity or bioactivity .
Methodological Considerations
Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?
Stability studies require:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for most esters) .
- HPLC monitoring : Track degradation products (e.g., hydrolysis to acetic acid derivatives) under acidic/basic conditions .
- Accelerated stability testing : Expose the compound to UV light or elevated humidity to simulate long-term storage .
Q. How can computational methods aid in predicting the compound’s reactivity or pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
